molecular formula C12H16O B8750071 3,3,4-Trimethylindan-5-ol CAS No. 65021-24-1

3,3,4-Trimethylindan-5-ol

Cat. No. B8750071
M. Wt: 176.25 g/mol
InChI Key: JZJZRJRTZPKWJD-UHFFFAOYSA-N
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Patent
US04107324

Procedure details

370 g of isoprene, stabilized with 1 g of phenothiazine, were added dropwise over the course of 6 hours to a solution of 535 g of o-cresol, 63 g of 85% strength phosphoric acid and 5 ml of water in 1.2 liters of xylene at 110° C. To complete the reaction, stirring was continued overnight at 110° C. The acid phase was separated off and extracted with toluene. The combined organic phases were washed until neutral. Fractional distillation gave 270 g of 3,3,6-trimethyl-5-hydroxy-indane (boiling point: 142°-143° C/12 mm Hg; melting point: 70° - 71° C) and 179 g of 3,3,4-trimethyl-5-hydroxy-indane (boiling point: 146° C/12 mm Hg; melting point 92° - 93° C). ##STR33##
Quantity
370 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
535 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.2 L
Type
solvent
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3](=[CH2:5])[CH3:4].C1C2NC3C(=CC=CC=3)SC=2C=CC=1.[C:20]1([CH3:27])[C:25]([OH:26])=[CH:24][CH:23]=[CH:22][CH:21]=1.P(=O)(O)(O)O>C1(C)C(C)=CC=CC=1.O>[CH3:4][C:3]1([CH3:5])[C:23]2[C:22](=[CH:21][C:20]([CH3:27])=[C:25]([OH:26])[CH:24]=2)[CH2:1][CH2:2]1.[CH3:4][C:3]1([CH3:5])[C:21]2[C:22](=[CH:23][CH:24]=[C:25]([OH:26])[C:20]=2[CH3:27])[CH2:1][CH2:2]1

Inputs

Step One
Name
Quantity
370 g
Type
reactant
Smiles
C=CC(C)=C
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
C1=CC=CC=2SC3=CC=CC=C3NC12
Step Three
Name
Quantity
535 g
Type
reactant
Smiles
C1(=CC=CC=C1O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Name
Quantity
1.2 L
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
The acid phase was separated off
EXTRACTION
Type
EXTRACTION
Details
extracted with toluene
WASH
Type
WASH
Details
The combined organic phases were washed until neutral
DISTILLATION
Type
DISTILLATION
Details
Fractional distillation

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1(CCC2=CC(=C(C=C12)O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 270 g
Name
Type
product
Smiles
CC1(CCC2=CC=C(C(=C12)C)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 179 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04107324

Procedure details

370 g of isoprene, stabilized with 1 g of phenothiazine, were added dropwise over the course of 6 hours to a solution of 535 g of o-cresol, 63 g of 85% strength phosphoric acid and 5 ml of water in 1.2 liters of xylene at 110° C. To complete the reaction, stirring was continued overnight at 110° C. The acid phase was separated off and extracted with toluene. The combined organic phases were washed until neutral. Fractional distillation gave 270 g of 3,3,6-trimethyl-5-hydroxy-indane (boiling point: 142°-143° C/12 mm Hg; melting point: 70° - 71° C) and 179 g of 3,3,4-trimethyl-5-hydroxy-indane (boiling point: 146° C/12 mm Hg; melting point 92° - 93° C). ##STR33##
Quantity
370 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
535 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.2 L
Type
solvent
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3](=[CH2:5])[CH3:4].C1C2NC3C(=CC=CC=3)SC=2C=CC=1.[C:20]1([CH3:27])[C:25]([OH:26])=[CH:24][CH:23]=[CH:22][CH:21]=1.P(=O)(O)(O)O>C1(C)C(C)=CC=CC=1.O>[CH3:4][C:3]1([CH3:5])[C:23]2[C:22](=[CH:21][C:20]([CH3:27])=[C:25]([OH:26])[CH:24]=2)[CH2:1][CH2:2]1.[CH3:4][C:3]1([CH3:5])[C:21]2[C:22](=[CH:23][CH:24]=[C:25]([OH:26])[C:20]=2[CH3:27])[CH2:1][CH2:2]1

Inputs

Step One
Name
Quantity
370 g
Type
reactant
Smiles
C=CC(C)=C
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
C1=CC=CC=2SC3=CC=CC=C3NC12
Step Three
Name
Quantity
535 g
Type
reactant
Smiles
C1(=CC=CC=C1O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Name
Quantity
1.2 L
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
The acid phase was separated off
EXTRACTION
Type
EXTRACTION
Details
extracted with toluene
WASH
Type
WASH
Details
The combined organic phases were washed until neutral
DISTILLATION
Type
DISTILLATION
Details
Fractional distillation

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1(CCC2=CC(=C(C=C12)O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 270 g
Name
Type
product
Smiles
CC1(CCC2=CC=C(C(=C12)C)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 179 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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